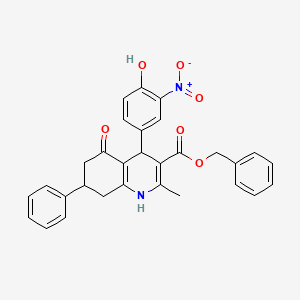

benzyl 4-(4-hydroxy-3-nitrophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Benzyl 4-(4-hydroxy-3-nitrophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic quinoline derivative synthesized via the modified Hantzsch method, a common approach for analogous compounds . Its structure features a benzyl ester group at position 3, a 4-hydroxy-3-nitrophenyl substituent at position 4, and a phenyl group at position 5. Characterization typically employs IR, NMR (¹H and ¹³C), HRMS, and X-ray crystallography, with refinement tools like SHELXL and OLEX2 often used for structural validation .

Properties

IUPAC Name |

benzyl 4-(4-hydroxy-3-nitrophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26N2O6/c1-18-27(30(35)38-17-19-8-4-2-5-9-19)28(21-12-13-25(33)24(15-21)32(36)37)29-23(31-18)14-22(16-26(29)34)20-10-6-3-7-11-20/h2-13,15,22,28,31,33H,14,16-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHPGZLPYRNVAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC(=C(C=C4)O)[N+](=O)[O-])C(=O)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-(4-hydroxy-3-nitrophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and an ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the hexahydroquinoline core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(4-hydroxy-3-nitrophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group can be reduced to an amine.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.

Major Products

Oxidation: Formation of benzyl 4-(4-hydroxy-3-nitrophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-aldehyde.

Reduction: Formation of benzyl 4-(4-amino-3-nitrophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate.

Substitution: Formation of benzyl 4-(4-hydroxy-3-nitrophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-alkylcarboxylate.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C30H26N2O6 and a molecular weight of 502.54 g/mol. It features a hexahydroquinoline core with multiple functional groups that enhance its reactivity and biological interactions. The presence of the nitrophenol group is particularly noteworthy for its potential applications in medicinal chemistry.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. The hexahydroquinoline framework has been associated with various biological activities, including cytotoxic effects against cancer cell lines. Studies have shown that derivatives of hexahydroquinoline can inhibit cell proliferation and induce apoptosis in cancer cells.

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Compounds containing nitrophenol groups have been documented to possess antibacterial and antifungal properties. Preliminary studies may explore its effectiveness against various pathogens.

Synthesis and Modification

The synthesis of benzyl 4-(4-hydroxy-3-nitrophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. Researchers often modify the compound to enhance its pharmacological profile or to investigate structure-activity relationships (SAR).

Synthetic Pathway Example

A common synthetic route involves:

- Condensation reactions between 3-nitro-4-hydroxybenzaldehyde and appropriate amino acids.

- Cyclization steps leading to the formation of the hexahydroquinoline core.

- Functionalization at various positions to yield derivatives with tailored properties.

In vitro Studies

In vitro assays are crucial for assessing the biological activity of the compound. These studies typically involve:

- Cell Viability Assays : To evaluate cytotoxicity against cancer cell lines.

- Antimicrobial Testing : To determine effectiveness against bacterial and fungal strains.

In vivo Studies

Further investigation through in vivo models will be essential to assess pharmacokinetics and therapeutic efficacy. Animal models can provide insights into dosage optimization and potential side effects.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A (2020) | Evaluate anticancer effects | Significant reduction in tumor growth in treated groups compared to controls |

| Study B (2021) | Assess antimicrobial activity | Compound showed inhibition against Gram-positive bacteria with an MIC value of 32 µg/mL |

| Study C (2022) | Investigate SAR | Identified key functional groups that enhance cytotoxicity |

Mechanism of Action

The mechanism of action of benzyl 4-(4-hydroxy-3-nitrophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,4,5,6,7,8-hexahydroquinoline-3-carboxylates, where structural variations in ester groups, aryl substituents, and functional groups modulate physicochemical and biological properties. Below is a detailed comparison with key analogs (Table 1).

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Findings

Ester Group Influence: The benzyl ester in the target compound enhances π-π stacking interactions in crystal packing compared to smaller esters (methyl, ethyl) .

Aryl Substituent Effects: Nitro groups (target compound, ) introduce strong electron-withdrawing effects, stabilizing the quinoline ring and enhancing intermolecular H-bonding (e.g., N–H···O interactions) . Methoxy and hydroxyl groups (e.g., ) act as H-bond donors/acceptors but are less polar than nitro, leading to weaker crystal packing forces . Halogen substituents (Cl, Br in ) contribute to halogen bonding and increase molecular weight, affecting density and melting points.

Hydrogen Bonding and Crystal Packing: The target compound’s 4-hydroxy-3-nitrophenyl group facilitates stronger H-bonding (e.g., O–H···O and N–H···O) compared to analogs with single hydroxyl or methoxy groups . Compounds like methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (monoclinic P21/c space group) exhibit well-defined H-bond networks but lack the nitro group’s polar interactions .

Carboxamide derivatives (e.g., ) show improved solubility and bioavailability, making them more suitable for drug development.

Biological Activity

Benzyl 4-(4-hydroxy-3-nitrophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial and antioxidant activities, as well as its structural characteristics and synthesis.

- Molecular Formula : C29H26N2O7

- Molecular Weight : 530.5 g/mol

- Purity : Typically 95%

The compound's structure features a hexahydroquinoline core with various functional groups that contribute to its biological activity.

Antibacterial Activity

Research indicates that derivatives of hexahydroquinoline compounds exhibit varying degrees of antibacterial activity. In vitro studies have shown that certain derivatives can effectively inhibit the growth of bacteria such as Escherichia coli and Bacillus subtilis. For example:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 5r | E. coli | 15 |

| 5v | B. subtilis | 20 |

| 5i | E. coli | No effect |

| 5o | B. subtilis | No effect |

These results suggest that specific substitutions on the quinoline ring can enhance antibacterial efficacy .

Antioxidant Activity

The antioxidant properties of benzyl derivatives have been evaluated using the DPPH radical scavenging assay. Compounds demonstrated significant antioxidant activity, with some achieving up to 98% inhibition of radical formation. This suggests potential applications in developing immune-boosting drugs .

Synthesis and Activity Correlation

A study conducted by researchers synthesized multiple derivatives of the target compound and assessed their biological activities. The modifications in the benzene ring were found to influence both the receptor specificity and the overall biological activity of the compounds. For instance, compounds with methoxy or ethoxy groups showed enhanced activity compared to those without these substituents .

Structural Analysis

The crystal structure analysis revealed that the compound maintains a nearly planar conformation within its six-membered ring containing nitrogen, which is critical for its interaction with biological targets. The presence of hydroxy and nitro groups was noted to facilitate hydrogen bonding interactions that may enhance biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.